

Introduction: The Strategic Importance of a Halogenated Benzimidazole Scaffold

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Compound of Interest

Compound Name: *5,6-Dibromo-2-chloro-1H-1,3-benzodiazole*

Cat. No.: *B170361*

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5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is a synthetic, heterocyclic compound featuring a benzimidazole core heavily substituted with halogens. The benzimidazole scaffold itself is a privileged pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to its ability to engage with diverse biological targets.^[1] The strategic placement of bromine atoms on the benzene ring and a chlorine atom at the 2-position significantly modulates the electronic properties and reactivity of the molecule, making it a highly valuable intermediate for the synthesis of complex, biologically active compounds.

This guide provides a comprehensive overview of **5,6-Dibromo-2-chloro-1H-1,3-benzodiazole**, detailing its chemical properties, a robust synthesis protocol, predicted spectroscopic data, reactivity profile, and its primary application as a precursor for potent antiviral agents.^{[1][2]}

Core Physicochemical Properties

The fundamental properties of **5,6-Dibromo-2-chloro-1H-1,3-benzodiazole** are summarized below. These data are critical for experimental design, reaction stoichiometry, and safety considerations.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ Br ₂ ClN ₂	[3][4][5]
Molecular Weight	310.39 g/mol	[3]
CAS Number	142356-67-0	[3][4][5]
Synonyms	5,6-Dibromo-2-chloro-1H-benzo[d]imidazole	[5]
Appearance	White to off-white powder	[4]
Purity	Typically ≥97%	[4]
Storage	Sealed in a dry, cool environment (2-8°C recommended)	[5]

Molecular Structure and Tautomerism

The structure of **5,6-Dibromo-2-chloro-1H-1,3-benzodiazole** is defined by its fused ring system. A critical feature of N-unsubstituted benzimidazoles is the existence of annular tautomerism, where the N-H proton can reside on either nitrogen atom (N1 or N3). This equilibrium is often rapid in solution, leading to time-averaged signals in spectroscopic analyses like NMR.

Caption: Chemical structure of **5,6-Dibromo-2-chloro-1H-1,3-benzodiazole**.

The tautomeric equilibrium means the molecule can be viewed as a hybrid of two forms, which influences its hydrogen bonding capabilities and interactions with biological targets. Understanding this behavior is crucial for interpreting spectroscopic data and predicting reactivity. The position of this equilibrium can be influenced by the solvent and the electronic nature of substituents.

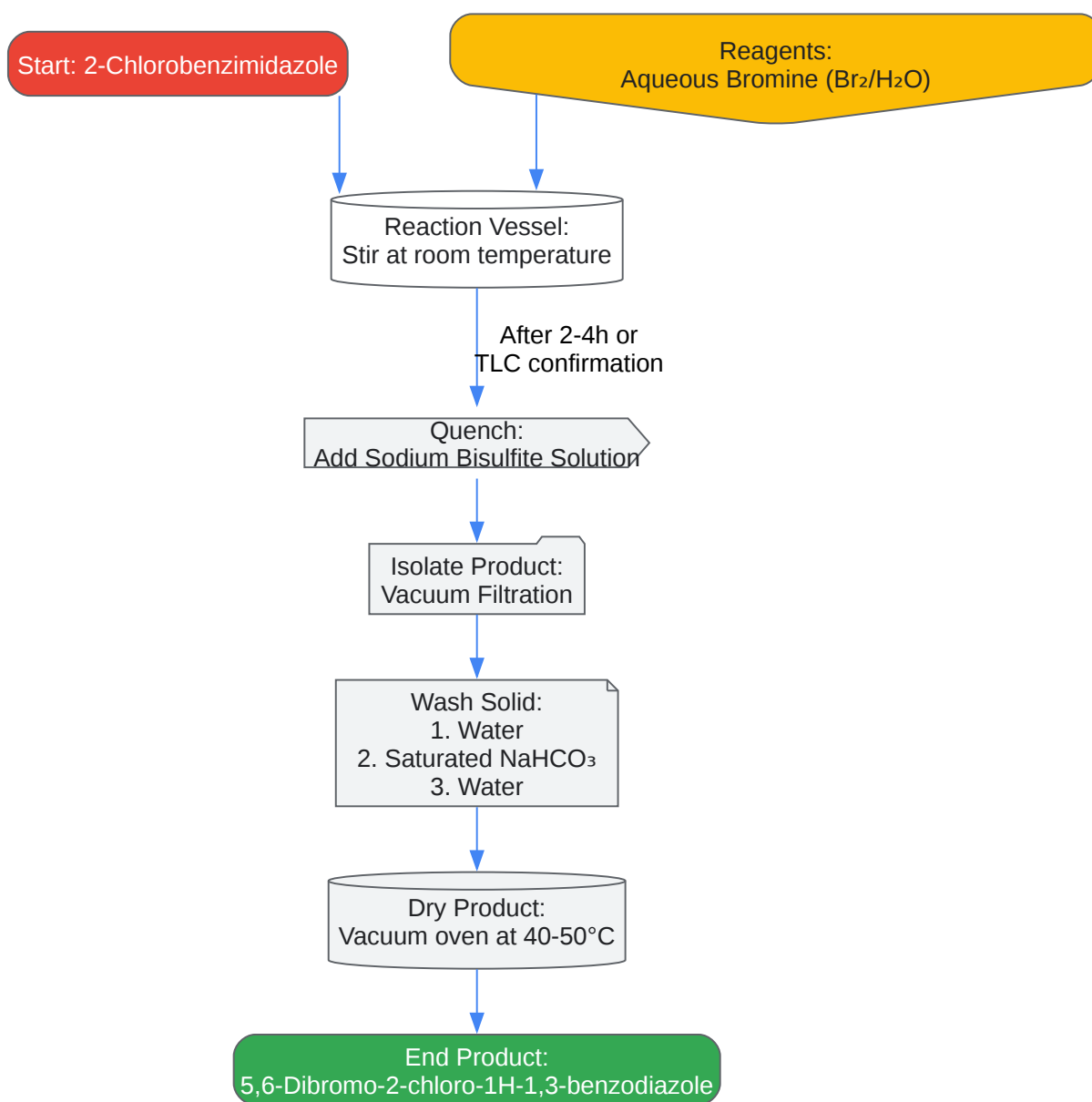
Synthesis Protocol: Direct Bromination

The most direct route for the preparation of **5,6-Dibromo-2-chloro-1H-1,3-benzodiazole** is the electrophilic aromatic substitution of 2-chlorobenzimidazole using bromine.^[2] This method

leverages the electron-rich nature of the benzimidazole ring system, which directs bromination to the 5- and 6-positions.

Causality of Experimental Choices:

- **Starting Material:** 2-Chlorobenzimidazole is chosen as it already possesses the required chlorine at the reactive 2-position.
- **Reagent:** Aqueous bromine (bromine-water) is a convenient and effective source of electrophilic bromine for this type of aromatic halogenation.
- **Solvent/Medium:** An aqueous or partially aqueous medium facilitates the reaction and the precipitation of the product, which typically has low aqueous solubility.
- **Work-up:** The work-up with a reducing agent (e.g., sodium bisulfite) is essential to quench any excess bromine. The subsequent washes are to remove acidic byproducts and salts.



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Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

- **Preparation:** In a well-ventilated fume hood, suspend 2-chlorobenzimidazole (1.0 eq) in water.
- **Bromination:** To the stirred suspension, add aqueous bromine (approx. 2.2 eq) dropwise at room temperature. The color of the bromine should dissipate as it is consumed.
- **Reaction Monitoring:** Stir the mixture for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** After completion, carefully add a saturated solution of sodium bisulfite (NaHSO_3) dropwise until the reddish-brown color of excess bromine is completely discharged and the solution becomes colorless or a pale yellow.
- **Isolation:** Collect the resulting precipitate by vacuum filtration.
- **Washing:** Wash the filter cake sequentially with deionized water, a saturated sodium bicarbonate (NaHCO_3) solution (to neutralize any HBr byproduct), and finally with more deionized water until the filtrate is neutral.
- **Drying:** Dry the purified solid product in a vacuum oven at 40-50°C to a constant weight.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its ^1H and ^{13}C NMR spectra can be reliably predicted based on the analysis of closely related benzimidazoles and fundamental principles.

Predicted ^1H NMR Spectrum (in DMSO-d_6 , 400 MHz): The spectrum is expected to be simple due to the molecule's symmetry.

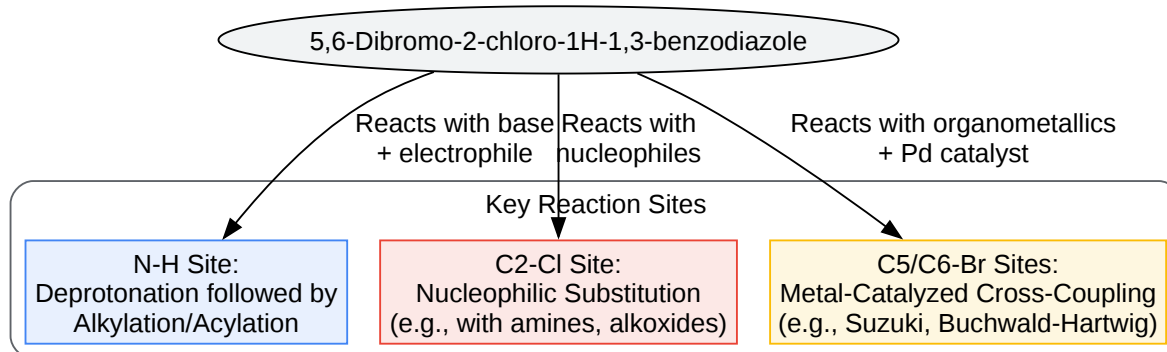
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.5	Broad Singlet	1H	N-H	The acidic proton of the imidazole ring typically appears as a broad signal at a very downfield shift in DMSO.
~7.95	Singlet	2H	H-4, H-7	Due to the C ₂ symmetry arising from tautomerism, the two aromatic protons are chemically equivalent. Their signal is shifted downfield due to the anisotropic effect of the fused rings and the deshielding effect of the adjacent bromine atoms.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz):

Chemical Shift (δ , ppm)	Carbon	Rationale
~145	C-2	The carbon bearing the chlorine atom is significantly deshielded and appears far downfield.
~138	C-3a, C-7a	Bridgehead carbons involved in the ring fusion. Their chemical shifts are averaged due to tautomerism.
~120	C-4, C-7	Aromatic CH carbons. Their equivalence is due to the tautomeric equilibrium.
~115	C-5, C-6	Carbons directly attached to the bromine atoms. The heavy atom effect of bromine causes a characteristic upfield shift compared to unsubstituted carbons, but the electronic effect is deshielding. The precise shift is a balance of these factors.

Reactivity Profile

The reactivity of **5,6-Dibromo-2-chloro-1H-1,3-benzodiazole** is dictated by three primary sites: the C2-chlorine, the N-H proton, and the aromatic ring.



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Caption: Key reactive sites on the benzimidazole core.

- **Nucleophilic Substitution at C2:** The chlorine atom at the 2-position is the most labile group and is susceptible to nucleophilic substitution.[6][7] This is the primary pathway for introducing diverse functional groups, making it a cornerstone for building libraries of derivatives for structure-activity relationship (SAR) studies.[1]
- **N-H Acidity and Substitution:** The N-H proton is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile that can be alkylated or acylated to generate N1-substituted benzimidazoles.[6]
- **Aromatic Ring Reactivity:** The bromine atoms at the 5- and 6-positions are suitable handles for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, or amine substituents, further expanding the molecular diversity achievable from this intermediate.

Solubility Profile

A precise quantitative solubility profile is not available in the literature. However, based on the behavior of related benzimidazoles, a qualitative summary can be provided:

- **Aqueous Solubility:** Very low in neutral water.[8]

- Organic Solvent Solubility: Soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF). Solubility in chloroalkanes like dichloromethane is generally low.[5][9]
- Acid/Base Solubility: As a weak base, it will exhibit increased solubility in acidic aqueous solutions due to the formation of a protonated salt. It is also soluble in solutions of strong alkalis.[8]

Applications in Drug Discovery

The primary and most well-documented application of **5,6-Dibromo-2-chloro-1H-1,3-benzodiazole** is as a key intermediate in the synthesis of antiviral agents. Specifically, it has been used to develop potent inhibitors of human cytomegalovirus (HCMV).[1][2] The di-bromo substitution pattern has been shown to be critical for potent antiviral activity in the resulting nucleoside analogs.[2] The order of activity against HCMV for dihalobenzimidazole ribonucleosides was found to be $I \approx Br \approx Cl \gg F$, establishing the importance of heavier halogens at these positions.[2]

Safety and Handling

As a halogenated aromatic amine derivative, **5,6-Dibromo-2-chloro-1H-1,3-benzodiazole** must be handled with appropriate care.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. If handling large quantities or generating dust, a NIOSH-approved respirator is recommended.[10][11][12]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
- Hazards:
 - Skin Irritation: May cause skin irritation upon contact.[13]
 - Eye Irritation: Causes serious eye irritation.[13]

- Respiratory Irritation: May cause respiratory tract irritation if inhaled.[13]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4]
 - Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [4]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

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